L-Talitol

Description

L-Talitol has been reported in Vahlia capensis with data available.

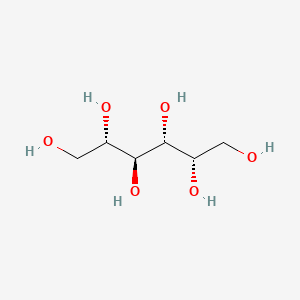

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364289 | |

| Record name | L-Talitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-13-6, 60660-58-4 | |

| Record name | Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMN74NT75W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TD9L8S68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Talitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Talitol, a versatile sugar alcohol. The information presented herein is intended to support research, development, and formulation activities within the pharmaceutical, biotechnology, and food science industries. This document outlines key quantitative data, details relevant experimental methodologies, and provides a logical workflow for the characterization of this compound.

Core Physicochemical Data

This compound, a C6 sugar alcohol, presents as a white, crystalline solid with notable stability and solubility.[1] These attributes, combined with its non-cariogenic nature, make it a valuable excipient in various formulations, including oral care products and potential drug delivery systems.[1]

The fundamental physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility in Water | 490 g/L (at 25 °C) | |

| Specific Optical Rotation | [α]²⁰/D = -1° to -4° (c=1 in H₂O) | [1] |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the sealed end.[3][4]

-

Apparatus: A calibrated digital melting point apparatus is utilized for this measurement.[5]

-

Procedure:

-

The capillary tube containing the sample is placed into the heating block of the apparatus.

-

For an unknown compound, a rapid preliminary heating is performed to determine an approximate melting range.[6]

-

A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 10-15°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[6][7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

-

-

Purity Check (Mixed-Melting-Point Technique): To confirm the identity and purity, a 1:1 mixture of the this compound sample and a known standard of this compound is prepared. If the melting point of the mixture is sharp and not depressed, it confirms the identity and purity of the sample.[7]

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, impacting bioavailability and formulation design. The equilibrium solubility of this compound in water can be determined using the shake-flask method.

Methodology: Saturated Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a screw-capped flask).

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Subsequently, an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. Given that this compound does not possess a chromophore for UV-Vis spectroscopy, a gravimetric method is appropriate.

-

A known volume of the filtrate is transferred to a pre-weighed container.

-

The solvent (water) is evaporated at a controlled temperature.

-

The container with the dried residue is weighed, and the mass of the dissolved this compound is determined.[8]

-

-

Calculation: The solubility is calculated and expressed in grams per liter (g/L).

Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.

Methodology: Polarimetry

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of deionized water to achieve a specific concentration (e.g., 1 g/100 mL).[9]

-

Apparatus: A calibrated polarimeter equipped with a sodium lamp (D-line, 589.3 nm) and a thermostatically controlled sample cell of a known path length (e.g., 1 decimeter) is used.[10][11]

-

Procedure:

-

The polarimeter is calibrated by measuring the optical rotation of the solvent (deionized water) in the sample cell; this value is the blank.[12]

-

The sample cell is then rinsed and filled with the prepared this compound solution, ensuring no air bubbles are present.[12]

-

The sample cell is placed in the polarimeter, and the temperature is allowed to equilibrate (e.g., 20°C).

-

The observed optical rotation (α) of the solution is measured.[10]

-

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula:[13]

[α]ᵀλ = α / (l × c)

Where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Altritol | C6H14O6 | CID 1549089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. pharmajournal.net [pharmajournal.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 11. digicollections.net [digicollections.net]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Enzymatic Production of L-Talitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talitol, a rare sugar alcohol, holds significant potential in the pharmaceutical and food industries as a low-calorie sweetener and a chiral building block for the synthesis of bioactive molecules. Traditional chemical synthesis of this compound is often hampered by low yields, the need for harsh reaction conditions, and the formation of multiple stereoisomers, necessitating complex purification steps. Enzymatic synthesis offers a promising alternative, leveraging the high specificity and efficiency of enzymes to produce this compound in a more sustainable and controlled manner. This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic production of this compound, focusing on the enzymes involved, reaction pathways, experimental protocols, and quantitative data.

Enzymatic Routes for this compound Synthesis

The primary enzymatic route for this compound production involves the stereospecific reduction of L-psicose or L-tagatose. This transformation is catalyzed by a class of enzymes known as polyol dehydrogenases, particularly those with activity towards L-ketoses.

Key Enzymes and Reactions

-

L-Arabitol Dehydrogenase (LAD) and other Polyol Dehydrogenases: Several polyol dehydrogenases have demonstrated the ability to reduce L-psicose to this compound. While specific enzymes with high activity and selectivity for this reaction are still being explored, L-arabitol dehydrogenases from various microbial sources are considered promising candidates. These enzymes typically utilize the cofactor NADH or NADPH to facilitate the reduction of the keto group of the substrate.

-

Whole-Cell Biotransformation: The yeast Metschnikowia koreensis has been identified as a potent producer of this compound from L-psicose through whole-cell biotransformation[1]. This approach utilizes the endogenous enzymatic machinery of the yeast to carry out the conversion. While effective, the use of purified enzymes offers greater control over reaction conditions and simplifies downstream processing.

The core enzymatic reaction can be summarized as follows:

L-Psicose + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺

This reaction is reversible, and the equilibrium can be influenced by substrate and product concentrations, as well as the efficient regeneration of the consumed cofactor.

Experimental Workflows and Methodologies

General Experimental Workflow

The enzymatic production of this compound typically follows a multi-step process, from enzyme production to product purification. A generalized workflow is depicted below.

Detailed Experimental Protocols

1. Recombinant Enzyme Production (Example: His-tagged L-Arabitol Dehydrogenase in E. coli)

-

Cloning: The gene encoding a putative L-arabitol dehydrogenase from a suitable source (e.g., Metschnikowia koreensis) is amplified by PCR and cloned into an expression vector (e.g., pET-28a) containing a polyhistidine (His) tag sequence.

-

Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., in LB medium with kanamycin) and grown overnight. The starter culture is then used to inoculate a larger volume of expression medium. Protein expression is induced by the addition of IPTG when the optical density at 600 nm (OD600) reaches a certain value (e.g., 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to promote proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clarified cell lysate containing the soluble His-tagged enzyme[2][3].

2. Enzyme Purification

-

Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA resin column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged enzyme is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM)[4][5].

-

Buffer Exchange/Desalting: The eluted enzyme fraction is subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column to remove imidazole and prepare the enzyme for storage or immediate use.

3. Enzymatic Synthesis of this compound

-

Reaction Mixture: A typical reaction mixture contains the substrate (L-psicose), the purified enzyme, a suitable buffer (e.g., Tris-HCl or phosphate buffer at a specific pH), and the cofactor (NADH or NADPH).

-

Cofactor Regeneration: Due to the high cost of cofactors, a regeneration system is crucial for large-scale synthesis. A common system involves coupling the main reaction with a secondary dehydrogenase reaction that regenerates the consumed cofactor. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, which simultaneously reduces NAD(P)⁺ back to NAD(P)H[6][7][8][9][10].

-

Reaction Conditions: The reaction is carried out at an optimal temperature and pH for the specific enzyme being used. The progress of the reaction is monitored over time by taking samples and analyzing the concentration of the substrate and product.

4. Downstream Processing of this compound

-

Enzyme Removal: After the reaction is complete, the enzyme is removed from the reaction mixture, for example, by ultrafiltration.

-

Purification of this compound: The resulting solution containing this compound and other components (unreacted substrate, buffer salts, etc.) is subjected to purification steps. This may involve ion-exchange chromatography to remove charged impurities and size-exclusion chromatography to separate this compound from other sugars.

-

Crystallization: The purified this compound solution is concentrated, and this compound is crystallized to obtain a high-purity final product.

Quantitative Data Presentation

The following tables summarize key quantitative data for the enzymatic production of this compound and related polyols.

Table 1: Whole-Cell Bioconversion of L-Psicose to this compound by Metschnikowia koreensis LA1 [1]

| L-Psicose Concentration (%) | Conversion Ratio (%) |

| 0.5 | 81.4 |

| 1.0 | 75.2 |

| 2.0 | 73.0 |

| 3.0 | 60.4 |

| 5.0 | 43.5 |

Table 2: Kinetic Parameters of a Representative L-Arabitol Dehydrogenase (from Meyerozyma caribbica) [7]

| Substrate | K_m (mM) | k_cat/K_m (min⁻¹mM⁻¹) |

| Xylitol | 16.1 | 67.0 |

| L-Arabitol | 31.1 | 6.5 |

Note: Kinetic data for the direct conversion of L-psicose to this compound by a purified enzyme is not yet widely available in the literature. The data presented here for a related reaction provides an indication of the potential kinetic properties of such an enzyme.

Signaling Pathways and Logical Relationships

Putative Metabolic Pathway for L-Psicose Conversion in Yeast

The conversion of L-psicose to this compound is part of the broader pentose and glucuronate interconversion pathway in many microorganisms[1][11][12][13]. A simplified putative pathway in a yeast like Metschnikowia koreensis is illustrated below.

Conclusion

The enzymatic production of this compound represents a highly promising and sustainable alternative to traditional chemical synthesis. While research is ongoing to identify and characterize novel enzymes with high specificity and efficiency for this conversion, the existing knowledge on polyol dehydrogenases and whole-cell biotransformation provides a strong foundation for process development. The methodologies outlined in this guide, from recombinant enzyme production to downstream processing, offer a roadmap for researchers and drug development professionals to explore and optimize the enzymatic synthesis of this valuable rare sugar alcohol. Further research into the cloning and characterization of the specific enzymes from organisms like Metschnikowia koreensis will be crucial for advancing the industrial-scale production of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. iba-lifesciences.com [iba-lifesciences.com]

- 4. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 10. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentose and Glucuronate Interconversions Metabolism Service | MtoZ Biolabs [mtoz-biolabs.com]

- 12. ymdb.ca [ymdb.ca]

- 13. Pentose and Glucuronate Interconversions Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-Talitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Talitol, a sugar alcohol, holds significance in various scientific and industrial fields, including as a reference compound in carbohydrate research and as a potential building block in the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of this compound. It details its molecular representation, physicochemical properties, and the stereochemical relationships that define its unique identity. While specific experimental protocols for its synthesis and analysis are not extensively publicly documented, this guide outlines the general methodologies that would be employed for its characterization.

Chemical Structure and Identification

This compound is a hexitol, a six-carbon sugar alcohol, and is the L-enantiomer of talitol. Its structure is defined by the specific spatial arrangement of its hydroxyl groups along the carbon backbone.

IUPAC Nomenclature and Structural Representations

-

Systematic IUPAC Name: (2S,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol

-

Molecular Formula: C₆H₁₄O₆

-

Molecular Weight: 182.17 g/mol

For unambiguous identification and computational applications, the following notations are used:

-

SMILES (Simplified Molecular-Input Line-Entry System): C(--INVALID-LINK--O)O)O">C@@HO)O

-

InChI (International Chemical Identifier): InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m0/s1

-

InChIKey: FBPFZTCFMRRESA-OMMKOOBNSA-N

Stereochemistry and Fischer Projection

The stereochemistry of this compound is crucial to its identity and biological activity. With four chiral centers, it is one of the 16 possible stereoisomers of 2,3,4,5,6-hexahydroxyhexane. The specific configuration of these centers in this compound is 2S, 3R, 4S, 5S.

A Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. It is particularly useful for depicting the stereochemistry of carbohydrates and their derivatives. In a Fischer projection, the carbon chain is drawn vertically, with the most oxidized carbon at the top. Horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer.

The Fischer projection for this compound is as follows:

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its structure, particularly the presence of multiple hydroxyl groups which allow for extensive hydrogen bonding.

Tabulated Physical Properties

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | Data not readily available | - |

| Boiling Point | Data not readily available | - |

| Solubility | Soluble in water | [2] |

| Optical Rotation [α]D²⁰ | -1 to -4° (c=1 in H₂O) | [1] |

Note: Specific quantitative data for melting point, boiling point, and a precise solubility value for this compound are not consistently reported in publicly available literature.

Experimental Protocols for Characterization

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not widely published, this section outlines the standard methodologies that would be applied for its characterization.

Synthesis of this compound

This compound can be synthesized through the reduction of L-talose. This is a common method for producing sugar alcohols from their corresponding aldoses or ketoses.

General Protocol for the Reduction of L-Talose:

-

Dissolution: L-talose is dissolved in a suitable solvent, typically water or an alcohol/water mixture.

-

Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like platinum or palladium), is added to the solution. The choice of reducing agent can depend on the scale and desired reaction conditions.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material (L-talose).

-

Quenching and Workup: If using a chemical reducing agent like NaBH₄, the reaction is carefully quenched, often by the addition of an acid to neutralize the excess reagent. The workup procedure typically involves ion-exchange chromatography to remove salts and other impurities.

-

Purification: The resulting this compound is purified from the reaction mixture. This is commonly achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure crystalline product.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure and stereochemistry.

General Protocol for NMR Analysis:

-

Sample Preparation: A small, pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O) due to the high solubility of sugar alcohols in water.

-

Instrument Setup: The NMR spectrometer is set up for the desired experiment (¹H, ¹³C, COSY, HSQC, etc.). The magnetic field strength (e.g., 400, 500, or 600 MHz) will determine the resolution of the spectrum.

-

Data Acquisition: The NMR spectra are acquired. For ¹H NMR, the chemical shifts, integration, and coupling constants of the protons provide information about their chemical environment and connectivity. The hydroxyl protons may exchange with the deuterated solvent, leading to their signal being broadened or absent. For ¹³C NMR, the number of signals and their chemical shifts indicate the number of unique carbon atoms and their functionalities.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The resulting spectra are then interpreted to confirm the structure of this compound. The coupling constants observed in the ¹H NMR spectrum are particularly important for confirming the relative stereochemistry of the hydroxyl groups.

Structural Determination: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

General Protocol for X-ray Crystallography:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques using a binary solvent system.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. This allows for the calculation of an electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.

-

Structure Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. The resulting model provides precise information about bond lengths, bond angles, and the absolute stereochemistry of this compound.

Metabolic and Logical Relationships

Currently, there is no evidence in the scientific literature to suggest that this compound is part of a specific signaling pathway in biological systems. Its primary relevance in a biological context is as a sugar alcohol that can be metabolically produced from the corresponding sugar, L-talose.

Relationship between L-Talose and this compound

The logical and biochemical relationship between L-talose and this compound is a reduction-oxidation reaction. L-talose, an aldohexose, can be reduced to this compound. This transformation is a fundamental reaction in carbohydrate chemistry.

Caption: The reversible reduction of L-Talose to this compound.

Conclusion

This compound is a well-defined hexitol with a specific stereochemical configuration that dictates its properties and potential applications. While it is not as extensively studied as more common sugar alcohols, its unique structure makes it a valuable compound for stereochemical studies and as a synthetic precursor. The methodologies for its characterization are well-established within the fields of organic chemistry and biochemistry. This guide provides a foundational understanding of this compound for professionals in research and drug development, summarizing its key structural features and the experimental approaches for its investigation. Further research into its biological activities and potential applications may unveil new opportunities for this interesting sugar alcohol.

References

L-Talitol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of L-Talitol, a sugar alcohol with potential applications in pharmaceutical and research settings. This document outlines its chemical properties, synthesis, and analytical methodologies, catering to researchers, scientists, and professionals in drug development.

CAS Number: 60660-58-4 Molecular Formula: C₆H₁₄O₆

Core Chemical and Physical Properties

This compound, a hexitol, is a sugar alcohol that is an epimer of other common polyols such as mannitol and sorbitol. Its distinct stereochemistry imparts unique physical and chemical characteristics relevant to its biological activity and application.

| Property | Value | Reference |

| CAS Number | 60660-58-4 | |

| Molecular Formula | C₆H₁₄O₆ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of L-talose. While specific, detailed industrial-scale protocols are proprietary, a common laboratory-scale method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of L-Talose

Objective: To synthesize this compound by the reduction of the aldehyde group of L-talose.

Materials:

-

L-talose

-

Deionized water

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: Dissolve a known quantity of L-talose in deionized water within the high-pressure reactor.

-

Catalyst Addition: Carefully add the Raney Nickel or Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight of the starting sugar.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove any oxygen. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Reaction: Heat the mixture to a specified temperature (e.g., 100-150 °C) with continuous stirring. The reaction is typically monitored by measuring hydrogen uptake.

-

Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a bed of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound crystals.

-

Drying: Dry the purified crystals under vacuum.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Potential Signaling Pathway Interactions

While the specific signaling pathways directly modulated by this compound are not yet extensively characterized in publicly available literature, polyols can sometimes influence cellular processes. One area of interest for novel sugar derivatives is their potential interaction with pattern recognition receptors, such as Toll-like receptors (TLRs), which are crucial in the innate immune response.

TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating signaling cascades that lead to the activation of transcription factors like NF-κB and the production of inflammatory cytokines. The MyD88-dependent pathway is a central signaling route for most TLRs.

L-Talitol Solubility: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the solubility of L-Talitol in various solvents. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate solubility data for formulation, purification, and other research applications. This document summarizes the available quantitative solubility data, details the experimental protocols for determining sugar alcohol solubility, and highlights the significant gaps in the existing literature regarding this compound. The guide emphasizes the need for further experimental investigation to establish a comprehensive solubility profile for this compound.

Introduction

This compound, a C4-epimer of D-sorbitol, is a sugar alcohol with potential applications in the food and pharmaceutical industries as a sugar substitute and excipient. Its physical properties, particularly its solubility in different solvent systems, are critical for its practical application in various formulations. Solubility data is essential for designing efficient crystallization and purification processes, as well as for developing stable liquid formulations. Despite its potential, there is a notable scarcity of published data on the solubility of this compound in common solvents. This guide aims to consolidate the available information and provide detailed experimental methodologies to encourage and facilitate further research in this area.

Quantitative Solubility Data

A thorough review of the scientific literature reveals a significant lack of quantitative data on the solubility of this compound in a wide range of solvents. To date, only a single solubility value in an aqueous solution has been reported. This highlights a critical knowledge gap for researchers and formulation scientists. The available data is summarized in the table below.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 490 |

| Ethanol | Not Available | Not Available |

| Methanol | Not Available | Not Available |

| Acetone | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |

The high solubility in water is characteristic of polyols, which can form multiple hydrogen bonds with water molecules. However, the lack of data for common organic solvents severely limits the ability to design and optimize processes such as extraction, precipitation, and formulation in non-aqueous or co-solvent systems.

Experimental Protocols for Solubility Determination

To address the gap in solubility data for this compound, researchers can employ established methods for determining the solubility of sugar alcohols. The following section details two common and reliable experimental protocols: the gravimetric method and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

Isothermal Equilibrium Gravimetric Method

The isothermal equilibrium gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid. It relies on achieving a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Methodology:

-

Sample Preparation: An excess amount of finely powdered this compound is added to a known volume or mass of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be facilitated by centrifugation or by allowing the excess solid to settle.

-

Sampling: A known volume or mass of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-weighed syringe to avoid precipitation due to temperature changes.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is then calculated and expressed in desired units, such as grams per liter (g/L) or mole fraction.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

For a more rapid and potentially more accurate determination of solubility, especially for complex mixtures or when only small sample volumes are available, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) is a suitable analytical method. Since sugar alcohols like this compound lack a UV chromophore, RI detection is a common choice.

Methodology:

-

Saturated Solution Preparation: A saturated solution of this compound in the chosen solvent is prepared using the same equilibration and phase separation steps described in the gravimetric method (Section 3.1).

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. These standards are injected into the HPLC-RI system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: A filtered aliquot of the saturated supernatant is appropriately diluted with the mobile phase and injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A column suitable for sugar alcohol separation, such as an amino-based or a specific carbohydrate analysis column.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used as RI detectors are sensitive to changes in the mobile phase composition.

-

Flow Rate: A constant flow rate is maintained.

-

Detector: A refractive index detector is used to monitor the eluent.

-

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

Solubility Calculation: The solubility is then calculated based on the determined concentration and any dilution factors.

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion and Future Outlook

The solubility of this compound in various solvents is a fundamental physical property that is crucial for its application in the pharmaceutical and food industries. This technical guide has highlighted the significant deficiency of solubility data for this compound in the public domain, with only a single reported value in water. To facilitate further research and development, detailed experimental protocols for the gravimetric and HPLC-RI methods have been provided.

It is imperative that further experimental studies are conducted to systematically determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents, including alcohols, acetone, and DMSO, and as a function of temperature. Such data will be invaluable for the rational design of formulation and purification processes and will ultimately enable the full potential of this compound to be realized. The generation of a comprehensive solubility profile will undoubtedly accelerate the adoption of this compound in various applications.

The Thermal Stability and Degradation of L-Talitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talitol, a C6 sugar alcohol, is an isomer of sorbitol and mannitol. It serves as a valuable chiral building block in organic synthesis and has potential applications in the pharmaceutical and food industries as a low-calorie sweetener and excipient.[1] Understanding the thermal stability and degradation profile of this compound is crucial for its application in drug formulation and manufacturing processes, where it may be subjected to thermal stress during drying, milling, or sterilization. This guide summarizes the expected thermal properties of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a white to almost white crystalline powder.[1] Key physicochemical properties are summarized in Table 1. While its general stability is often cited as "excellent," quantitative data regarding its thermal stability is scarce.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Storage Temperature | 2-8 °C | [1] |

Thermal Analysis of Hexitols: A Case Study of D-Mannitol

In the absence of specific data for this compound, the thermal behavior of D-Mannitol, a well-studied hexitol, can serve as a relevant proxy. Sugar alcohols with similar structures are expected to exhibit comparable thermal profiles.

Differential Scanning Calorimetry (DSC)

DSC analysis measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and crystallization.[3] For a crystalline solid like a sugar alcohol, DSC would show an endothermic peak corresponding to its melting point.

A study on D-Mannitol revealed a melting onset at 162.15°C and a peak melting temperature of 167.8°C.[4][5] The enthalpy of fusion was determined to be 326.8 J/g.[4][5]

Table 2: Representative DSC Data for D-Mannitol

| Parameter | Value | Reference |

| Melting Onset Temperature | 162.15 °C | [5] |

| Peak Melting Temperature | 167.8 °C | [5] |

| Enthalpy of Fusion | 326.8 J/g | [5] |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[6] For D-Mannitol, TGA has shown that thermal decomposition begins at a significantly higher temperature than its melting point, starting at approximately 300.15°C.[4][5] This indicates a substantial temperature window where the compound is in a molten but stable state.

Table 3: Representative TGA Data for D-Mannitol

| Parameter | Value | Reference |

| Onset of Decomposition | 300.15 °C | [5] |

Based on this data, it is reasonable to hypothesize that this compound will also exhibit a distinct melting point, likely in a similar range to other hexitols, followed by decomposition at a considerably higher temperature.

Potential Degradation Pathways of this compound under Thermal Stress

The primary degradation pathway for hexitols at high temperatures, in the absence of other reagents, is through dehydration reactions.[7] Specifically, intramolecular dehydration, or cyclodehydration, is a common route. This process involves the elimination of one or more water molecules from the sugar alcohol backbone, leading to the formation of anhydro-sugars.

A study on the solvent-free thermal dehydration of galactitol, D-glucitol, and D-mannitol demonstrated the formation of cyclodehydration products.[7] For instance, the dehydration of galactitol yielded 1,4-anhydrogalactitol and subsequently 1,4:3,6-dianhydroiditol.[7] It is plausible that this compound would undergo a similar degradation process, forming various anhydro-L-Talitol derivatives upon heating.

Experimental Protocols

The following are detailed, representative protocols for conducting DSC and TGA analyses on a powder sample like this compound.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature of 25°C.

-

Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min under a nitrogen purge gas flow of 50 mL/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion of any observed endothermic transitions.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Place the sample pan onto the TGA balance.

-

Equilibrate the system at a starting temperature of 30°C.

-

Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min under a nitrogen purge gas flow of 50 mL/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Altritol | C6H14O6 | CID 1549089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. scialert.net [scialert.net]

- 5. scialert.net [scialert.net]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. The solvent-free thermal dehydration of hexitols on zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of L-Talitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Talitol, a C-2 epimer of galactitol. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a detailed analysis based on established principles of stereochemistry and comparative data from its isomers, including D-mannitol, D-sorbitol (D-glucitol), and galactitol (dulcitol). The methodologies described herein are standard for the analysis of polyols and can be readily applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of sugar alcohols. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the stereochemistry of the hydroxyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound in D₂O. These predictions are based on the established data for its isomers and the expected influence of the axial and equatorial hydroxyl groups on the chemical environment of the neighboring protons and carbons. In acyclic alditols, the carbon chain tends to adopt a planar zigzag conformation unless there are unfavorable 1,3-parallel interactions between oxygen atoms. In such cases, the chain will bend to alleviate this steric strain, which in turn affects the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1a, H-6a | ~3.65 | dd |

| H-1b, H-6b | ~3.75 | dd |

| H-2, H-5 | ~3.85 | m |

| H-3, H-4 | ~3.70 | m |

Note: The assignments for H-2/H-5 and H-3/H-4 are tentative and may be interchangeable. The exact chemical shifts and coupling constants would require experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-6 | ~64.0 |

| C-2, C-5 | ~71.5 |

| C-3, C-4 | ~72.5 |

Note: Due to the C₂ symmetry of this compound, only three unique signals are expected in the ¹³C NMR spectrum.

Comparative NMR Data of Hexitol Isomers

To provide context for the predicted this compound data, the experimental ¹³C NMR chemical shifts for D-mannitol, galactitol, and D-glucitol (sorbitol) in aqueous solution are presented in Table 3.

Table 3: Experimental ¹³C NMR Chemical Shifts of Hexitol Isomers in D₂O

| Carbon | D-Mannitol (ppm) | Galactitol (ppm) | D-Glucitol (ppm) |

| C-1 | 64.36 | 64.58 | 63.88 |

| C-2 | 72.20 | 70.60 | 72.91 |

| C-3 | 70.66 | 71.78 | 74.00 |

| C-4 | 70.66 | 71.78 | 70.80 |

| C-5 | 72.20 | 70.60 | 72.30 |

| C-6 | 64.36 | 64.58 | 63.88 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of the polyol sample (e.g., this compound) in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Lyophilize the solution and redissolve in D₂O to minimize the HOD signal. Repeat this step two to three times.

-

Transfer the final solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~10 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. To obtain quantitative data where peak integrals are reliable, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[1] A relaxation delay of 5-10 seconds is recommended due to the longer relaxation times of carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a polyol like this compound, the spectrum is dominated by absorptions from the O-H and C-O bonds.

Characteristic IR Absorption Bands for this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3600-3200 (broad) | O-H | H-bonded hydroxyl group stretching |

| 2950-2850 | C-H | Stretching |

| 1465-1450 | C-H | Bending |

| ~1100-1000 | C-O | Stretching |

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For polyols like this compound, derivatization is often employed to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). A common derivatization method is the formation of trimethylsilyl (TMS) ethers.

Predicted Mass Spectrometry Data for TMS-derivatized this compound

The mass spectrum of the per-O-trimethylsilyl ether of this compound is expected to show characteristic fragmentation patterns.

Table 5: Predicted Key Mass Fragments for Per-O-TMS-L-Talitol

| m/z | Interpretation |

| M-15 | Loss of a methyl group from a TMS moiety |

| M-90 | Loss of trimethylsilanol (TMS-OH) |

| 217, 319 | Cleavage of the carbon-carbon backbone |

| 103, 73 | Fragments characteristic of TMS ethers |

Experimental Protocol for GC-MS of TMS-Derivatized this compound

Derivatization:

-

Dry the this compound sample thoroughly.

-

Add a solution of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine) to the dry sample.

-

Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

Instrumentation and Data Acquisition:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5 or equivalent) for separation.

-

The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a mass range of m/z 50-600.

Workflow and Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship of spectroscopic techniques to structural information.

References

Methodological & Application

Application Notes and Protocols for L-Talitol in Cell Culture Media Formulation

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and resources, we have found no specific data or established protocols on the use of L-Talitol as a supplement in cell culture media formulations . While the application of various sugar alcohols and other organic molecules as media supplements is a known strategy in bioprocessing, the specific effects and methodologies for this compound in this context are not documented in the current body of scientific literature accessible through our searches.

The search for information regarding this compound's impact on cell viability, proliferation, protein production, glycosylation, and potential metabolic pathways in commonly used cell lines such as CHO or HEK293 did not yield any relevant results. Consequently, we are unable to provide the detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested.

The broader field of cell culture media supplementation is well-documented, with various compounds used to enhance cell growth, productivity, and product quality. These supplements can act as energy sources, osmolytes, or cryoprotectants. However, without specific studies on this compound, any proposed application or protocol would be purely speculative and not based on scientific evidence.

We recommend that researchers interested in the potential of this compound in cell culture conduct initial exploratory studies to determine its effects on their specific cell lines and processes. Such studies would need to establish fundamental parameters, including:

-

Toxicity and optimal concentration ranges.

-

Impact on cell growth, viability, and proliferation.

-

Effects on recombinant protein titer and quality, including glycosylation.

-

Metabolic fate of this compound within the cells.

Until such foundational research is conducted and published, we are unable to provide the specific, data-driven application notes and protocols you require. We will continue to monitor scientific publications and will update our resources should information on the use of this compound in cell culture become available.

Application Note: Quantification of L-Talitol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of L-Talitol in various sample matrices. This compound, a rare sugar alcohol, is gaining interest in the pharmaceutical and food industries for its potential biological activities and properties as a sugar substitute. The method outlined below utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled with a Refractive Index (RI) detector to achieve accurate and reproducible quantification. This document provides detailed protocols for sample preparation, instrument setup, and data analysis, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound, a C2 epimer of galactitol, is a six-carbon sugar alcohol (polyol). While less common than other polyols like sorbitol and xylitol, its unique stereochemistry makes it a molecule of interest for various applications, including as a potential low-calorie sweetener and a chiral building block in chemical synthesis. Accurate quantification of this compound is crucial for quality control in production processes, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds like sugar alcohols. Due to the lack of a significant UV chromophore in this compound, detection is typically achieved using universal detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). This application note focuses on an isocratic HILIC-RI method, which offers a robust and straightforward approach for this compound analysis.

Experimental

Instrumentation and Consumables

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector. An Arc HPLC-RI system or equivalent is suitable.[1]

-

Analytical Column: Atlantis Premier BEH Z-HILIC column (4.6 x 150 mm, 2.5 µm) or a similar HILIC column designed for polar analyte retention.[1]

-

Data Acquisition and Processing: Chromatography data software (e.g., Empower™, Chromeleon™).

-

Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm).

-

Standards: this compound reference standard (>98% purity).

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | Atlantis Premier BEH Z-HILIC (4.6 x 150 mm, 2.5 µm)[1] |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index (RI) |

| RI Detector Temp. | 35 °C |

| Run Time | 15 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (Acetonitrile:Water, 80:20) to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample is provided below.

-

Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 1 gram).

-

Extraction: Add 20 mL of deionized water to the sample and vortex/sonicate for 15 minutes to extract this compound.[1]

-

Centrifugation: Centrifuge the sample extract at 5000 rpm for 10 minutes to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the range of the calibration curve.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC quantification of this compound.

System Suitability

Before running the calibration standards and samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mid-point calibration standard (e.g., 1 mg/mL) five times. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2500 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Calibration and Quantification

-

Calibration Curve Construction: Inject each working standard solution in duplicate. Plot the peak area of this compound as a function of its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solutions.

-

Quantification: Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample.

Results and Data Presentation

The retention time for this compound under the described conditions is expected to be approximately 8.5 minutes. The following tables present example data for a typical analysis.

Table 1: Calibration Curve Data for this compound

| Concentration (mg/mL) | Mean Peak Area (n=2) |

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 152,340 |

| 2.5 | 380,850 |

| 5.0 | 761,700 |

| Linear Regression | y = 152340x - 120 |

| R² | 0.9998 |

Table 2: Quantitative Analysis of this compound in a Sample Product

| Sample ID | Replicate | Peak Area | Calculated Concentration (mg/mL) | Amount in Sample (mg/g) |

| Product A | 1 | 228,510 | 1.50 | 30.0 |

| 2 | 231,558 | 1.52 | 30.4 | |

| 3 | 227,000 | 1.49 | 29.8 | |

| Mean | 1.50 | 30.1 | ||

| %RSD | 1.0% | 1.0% |

Method Validation Considerations

For use in a regulated environment, this method should be fully validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No Peak | - Detector not on- No sample injected- Incorrect mobile phase | - Check detector status- Verify autosampler sequence- Prepare fresh mobile phase |

| Broad Peaks | - Column contamination- Column aging- High dead volume | - Flush or replace the column- Check system connections |

| Split Peaks | - Clogged frit- Column void | - Reverse flush the column- Replace the column |

| Drifting Baseline | - Temperature fluctuations- Mobile phase not equilibrated | - Allow system to stabilize- Ensure thorough mobile phase mixing |

Conclusion

The HILIC-RI method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is straightforward to implement and can be adapted for the analysis of this compound in various sample matrices. Proper system suitability checks and method validation are essential for ensuring the generation of high-quality, reproducible data in research, development, and quality control settings. While this method is effective, other detection techniques such as ELSD or MS can also be employed for the analysis of sugar alcohols and may offer different advantages in terms of sensitivity and specificity.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the analytical method.

Caption: Logical relationship of the analytical components for this compound quantification.

References

L-Talitol: An Underexplored Chiral Building Block in Organic Synthesis

Introduction

L-Talitol, a C2 epimer of L-galactose, is a rare sugar alcohol that holds significant potential as a chiral building block in organic synthesis. As a member of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources, this compound offers a scaffold with multiple stereocenters that can be strategically manipulated to create complex chiral molecules. However, a comprehensive review of the scientific literature reveals that this compound remains a largely untapped resource in synthetic organic chemistry, with a noticeable scarcity of detailed application notes and established protocols for its use in the synthesis of high-value compounds such as pharmaceuticals and natural products. This document aims to provide an overview of the potential applications of this compound, drawing parallels with the synthetic utility of other rare sugars and its more studied epimer, L-Iditol. While extensive experimental data for this compound is limited, this report will outline hypothetical synthetic strategies and the fundamental principles that underscore its promise as a versatile chiral starting material.

The Chiral Pool and the Promise of Rare Sugars

The use of chiral starting materials from the chiral pool is a cornerstone of modern asymmetric synthesis.[1] Carbohydrates, in particular, are attractive chiral building blocks due to their high density of stereocenters and functional groups.[2] Rare sugars, such as this compound, offer unique stereochemical arrangements not found in more common sugars like glucose or fructose, providing access to novel chemical space.[3] The strategic protection and deprotection of the multiple hydroxyl groups in these molecules, followed by stereoselective modifications, can lead to the synthesis of a wide array of complex chiral molecules.[4]

This compound: Properties and Potential

This compound, with the chemical formula C6H14O6, is a white crystalline solid.[5][6] Its structure presents a unique arrangement of hydroxyl groups that can be selectively functionalized to introduce new functionalities and build molecular complexity. In theory, the diol units within this compound can be protected as acetals or ketals, allowing for the selective reaction of the remaining free hydroxyl groups. These free hydroxyls can then be oxidized, converted to leaving groups for nucleophilic substitution, or used to direct stereoselective reactions on adjacent carbons.

Due to the limited published research on this compound's specific applications, we can look to its epimer, L-Iditol, for which some synthetic utility has been documented. L-Iditol has been explored as a starting material for the synthesis of various chemicals, including pharmaceuticals and polymers.[7][8] For instance, derivatives of L-iditol have been used as monomers for the preparation of new regioregular polyamides.[9] This suggests that this compound could similarly serve as a precursor to novel polymers and other materials.

Hypothetical Application: Synthesis of a Chiral Dioxolane

The following workflow illustrates a hypothetical, general strategy for utilizing a hexitol like this compound as a chiral building block. This example demonstrates the selective protection of diol functionalities to enable further synthetic transformations.

Caption: Hypothetical workflow for the transformation of this compound.

Experimental Protocols: A General Approach

Protocol: Acetal Protection of a Hexitol (Hypothetical)

Objective: To selectively protect the 1,2- and 5,6-hydroxyl groups of a hexitol such as this compound.

Materials:

-

Hexitol (e.g., this compound) (1.0 eq)

-

Anhydrous Acetone (solvent and reagent)

-

2,2-Dimethoxypropane (optional, as a water scavenger)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (catalytic amount)

-

Anhydrous Sodium Bicarbonate (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Suspend the hexitol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Add 2,2-dimethoxypropane to the suspension.

-

Add a catalytic amount of anhydrous p-TsOH to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid.

-

Stir for an additional 15-20 minutes.

-

Filter the mixture to remove the solid salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

As there are no specific literature reports on the extensive use of this compound as a chiral building block in complex organic synthesis, a table summarizing quantitative data (yields, enantiomeric excess, etc.) cannot be provided. The successful application of this compound would require significant research and development to establish optimized reaction conditions and to characterize the resulting products and their stereochemical purity.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored chiral building block. Its unique stereochemistry offers the potential for the synthesis of novel and complex chiral molecules. The lack of extensive research into its applications presents a significant opportunity for synthetic organic chemists. Future work in this area should focus on developing efficient methods for the selective functionalization of this compound's hydroxyl groups and demonstrating its utility in the total synthesis of natural products and pharmaceutically active compounds. As the demand for enantiomerically pure compounds continues to grow, the exploration of underutilized chiral pool members like this compound will be crucial for advancing the field of asymmetric synthesis. The development of robust and scalable protocols for the transformation of this compound would unlock its potential and establish it as a valuable tool for the synthesis of stereochemically defined molecules.

References

- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of apoptolidin sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new way to create rare sugars | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. Cas 488-45-9,L-IDITOL | lookchem [lookchem.com]

- 8. L-Iditol | CAS#:488-45-9 | Chemsrc [chemsrc.com]

- 9. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Talitol: A Versatile Substrate for the Discovery of Novel Polyol Dehydrogenases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction